Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with methyl and ester functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-(3,4′-bipyridine)-5-carbonitrile
2,6-Dimethylanilino(oxo)acetic acid: (2,6-Dimethylphenyl)aminoacetic acid
Uniqueness
Methyl 2,6-dimethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific naphthyridine core structure and the presence of both methyl and ester functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-7-8(12(16)17-3)6-9-10(13-7)4-5-14(2)11(9)15/h4-6H,1-3H3 |
InChI Key |
ZWIAXXFTWJFMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C)C(=O)OC |
Origin of Product |
United States |
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